2H-1,3,2-Oxazaphosphorin-2-amine, tetrahydro-N-(2-bromoethyl)-3-(2-chloroethyl)-, 2-oxide, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3,2-Oxazaphosphorin-2-amine, tetrahydro-N-(2-bromoethyl)-3-(2-chloroethyl)-, 2-oxide, (S)- is a complex organic compound that belongs to the class of oxazaphosphorines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of chemotherapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,2-Oxazaphosphorin-2-amine, tetrahydro-N-(2-bromoethyl)-3-(2-chloroethyl)-, 2-oxide, (S)- typically involves multi-step organic reactions. Common starting materials include phosphoramidites and halogenated ethyl compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield, purity, and cost-effectiveness, often involving purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
The major products depend on the specific reactions and conditions but may include various substituted oxazaphosphorines and their derivatives.
Scientific Research Applications
2H-1,3,2-Oxazaphosphorin-2-amine, tetrahydro-N-(2-bromoethyl)-3-(2-chloroethyl)-, 2-oxide, (S)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA replication.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: It may target DNA, enzymes, or other cellular components.
Pathways Involved: The pathways often involve the inhibition of DNA synthesis, induction of apoptosis, or disruption of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: Another oxazaphosphorine used in chemotherapy.
Ifosfamide: Similar in structure and used for similar therapeutic purposes.
Uniqueness
2H-1,3,2-Oxazaphosphorin-2-amine, tetrahydro-N-(2-bromoethyl)-3-(2-chloroethyl)-, 2-oxide, (S)- is unique due to its specific halogenated ethyl groups, which may confer distinct reactivity and biological activity compared to other oxazaphosphorines.
Properties
CAS No. |
104149-15-7 |
---|---|
Molecular Formula |
C7H15BrClN2O2P |
Molecular Weight |
305.54 g/mol |
IUPAC Name |
(2R)-N-(2-bromoethyl)-3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15BrClN2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)/t14-/m1/s1 |
InChI Key |
ZJVAVRRLTFVZIP-CQSZACIVSA-N |
Isomeric SMILES |
C1CN([P@](=O)(OC1)NCCBr)CCCl |
Canonical SMILES |
C1CN(P(=O)(OC1)NCCBr)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.